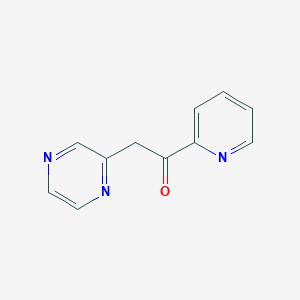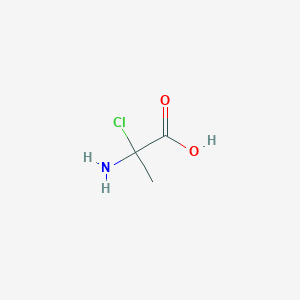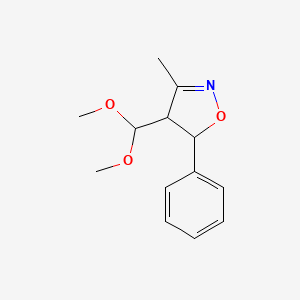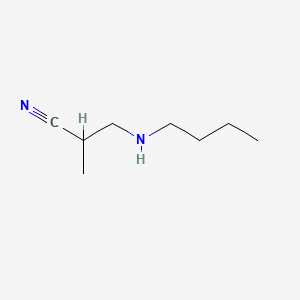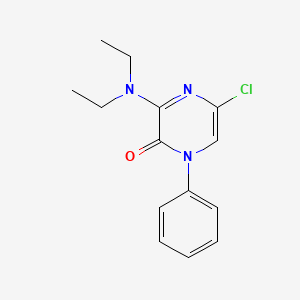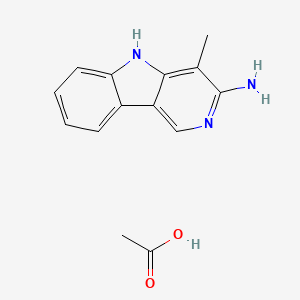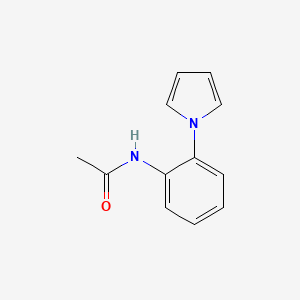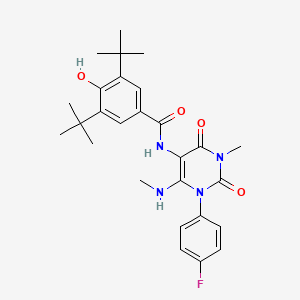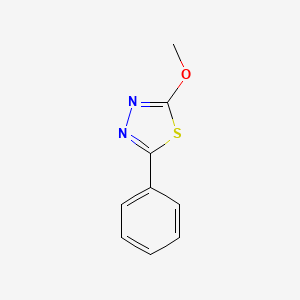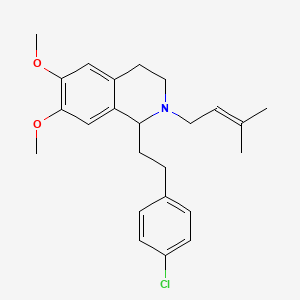
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorophenethyl group, dimethoxy groups, and a methylbutenyl side chain. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form the tetrahydroisoquinoline core. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into its potential pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methylbutenyl side chain.
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline: Has a different side chain.
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbutyl)-1,2,3,4-tetrahydroisoquinoline: Contains a saturated side chain.
Uniqueness
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-(3-methylbut-2-enyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
63937-77-9 |
|---|---|
Fórmula molecular |
C24H30ClNO2 |
Peso molecular |
400.0 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-(3-methylbut-2-enyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H30ClNO2/c1-17(2)11-13-26-14-12-19-15-23(27-3)24(28-4)16-21(19)22(26)10-7-18-5-8-20(25)9-6-18/h5-6,8-9,11,15-16,22H,7,10,12-14H2,1-4H3 |
Clave InChI |
GJFGPQLNCBQNPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


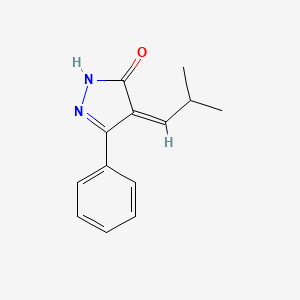
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
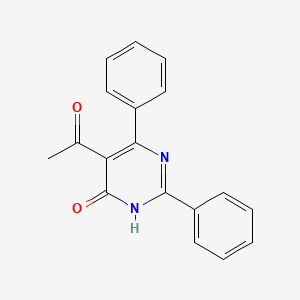
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
